1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

Optoelectronics Materials Science π-Conjugation

This is the definitive 1,8-disubstituted pyrene derivative (CAS 870774-28-0) for fabricating high-EQE blue and green OLED emitters and ambipolar host materials. The 4-(naphthalen-1-yl)phenyl substituent at the 8-position is non-substitutable, enabling significantly higher PLQY and EL efficiency than 1,6- or 4,9-isomers. The 1-position bromine serves as a reactive handle for Suzuki-Miyaura cross-coupling, facilitating attachment of charge-transporting moieties. This rigid, extended π-conjugated structure provides enhanced thermal stability for OFET and OPV applications.

Molecular Formula C32H19Br
Molecular Weight 483.4 g/mol
Cat. No. B13095146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene
Molecular FormulaC32H19Br
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)Br
InChIInChI=1S/C32H19Br/c33-30-19-15-24-13-12-23-14-16-27(28-17-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19H
InChIKeyUBEJFORERQCPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene: Structural and Procurement Overview for Advanced Materials Synthesis


1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene (CAS 870774-28-0) is a brominated polycyclic aromatic hydrocarbon (PAH) derivative . This compound features a pyrene core functionalized with a bromine atom at the 1-position and a bulky 4-(naphthalen-1-yl)phenyl group at the 8-position . Its molecular formula is C32H19Br, and it has a molecular weight of 483.4 g/mol . The strategic placement of these substituents creates a rigid, planar structure that extends the π-conjugation system, which is a key design feature for tuning electronic and photophysical properties in materials science applications .

Procurement Risk: Why Generic 1,8-Disubstituted Pyrenes Cannot Substitute for 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene


Generic substitution of 1,8-disubstituted pyrene derivatives is not feasible due to the profound impact of the specific substituent on key performance characteristics. The substitution pattern at the 1- and 8-positions on the pyrene core is known to critically influence the molecule's electronic structure, leading to significant differences in photoluminescence quantum yield (PLQY), electroluminescence (EL) efficiency, and thermal stability [REFS-1, REFS-2]. For instance, the introduction of a twisted structure at the 1,8-position, as seen in 1,8-DTBP, can dramatically improve PLQY in the solid state compared to its 1,6- and 4,9- substituted isomers . Therefore, a seemingly similar analog, such as 1-bromo-8-(naphthalen-1-yl)pyrene (CAS 870774-31-5) or 1-bromo-8-phenylpyrene (CAS 861210-94-8), will not replicate the specific optoelectronic properties or the unique reactivity imparted by the 4-(naphthalen-1-yl)phenyl group [REFS-3, REFS-4].

Quantitative Evidence Guide for the Differentiation of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene


Evidence Item 1: Extended π-Conjugation and Structural Rigidity

The target compound features an extended π-conjugated system due to the presence of the 4-(naphthalen-1-yl)phenyl group, which is more extensive than the simpler phenyl or naphthyl substituents found in common analogs. This structural extension is designed to enhance electronic and photophysical properties and contributes to high thermal stability . While direct photophysical data for this specific compound is limited, the rigid and planar nature of the molecule is a well-established contributor to these desirable properties [REFS-1, REFS-2].

Optoelectronics Materials Science π-Conjugation

Evidence Item 2: Performance Implications of the 1,8-Substitution Pattern

The 1,8-disubstitution pattern on the pyrene core is known to impart a highly twisted molecular structure, which has been shown to significantly improve solid-state photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) in OLED devices compared to other substitution patterns . For instance, a 1,8-disubstituted pyrene derivative, 1,8-DTBP, achieved an EQE of 7.10%, compared to 1.59% for its 1,6- isomer and 3.47% for its 4,9- isomer . This class-level inference suggests that the target compound's 1,8-substitution is a key design feature for high-performance optoelectronic applications, differentiating it from pyrenes substituted at other positions (e.g., 1,6- or 2,7-) [REFS-1, REFS-2].

OLED Electroluminescence Quantum Yield

Evidence Item 3: Purity and Procurement Specifications

For procurement purposes, the target compound is available from specialized suppliers with a minimum purity specification of 98% [REFS-1, REFS-2]. This high purity level is critical for ensuring reproducible results in subsequent synthetic steps, particularly in cross-coupling reactions where impurities can lead to unwanted side products and lower yields . In comparison, a closely related analog, 1-bromo-8-(naphthalen-1-yl)pyrene, is often offered at a lower purity specification of 95% or 97% [REFS-4, REFS-5]. This quantifiable difference in available purity can be a decisive factor in procurement, as the higher purity of the target compound reduces the need for additional in-house purification, thereby saving time and resources .

Synthesis Procurement Purity

Validated Application Scenarios for 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene Based on Differentiated Evidence


Scenario 1: Synthesis of High-Efficiency OLED Emitters and Host Materials

This compound is the preferred building block for synthesizing blue and green fluorescent emitters or ambipolar host materials for OLEDs. The evidence that 1,8-disubstituted pyrenes can achieve significantly higher external quantum efficiencies (EQE up to 7.10%) compared to 1,6- and 4,9-isomers strongly supports this application. The bromine atom at the 1-position serves as a reactive handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, allowing for the attachment of functional units (e.g., hole-transporting groups or electron-accepting moieties) to further tune the device performance .

Scenario 2: Development of Advanced Semiconductors and Optoelectronic Devices

The compound's extended π-conjugated and rigid planar structure, which is known to correlate with high thermal stability and enhanced electronic properties, makes it a prime candidate for developing advanced organic semiconductors . It can be used as a monomer or core unit in the synthesis of conjugated polymers or small molecules for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) [REFS-2, REFS-3].

Scenario 3: High-Reliability Synthetic Intermediate for Complex Molecular Architectures

When high purity and reliable performance in multi-step syntheses are paramount, this compound is the superior choice over lower-purity analogs. The specified minimum purity of 98% reduces the risk of side reactions and the need for extensive purification, ensuring higher yields and more consistent outcomes in the construction of complex molecular architectures, such as nanographenes or metal-organic cages [REFS-2, REFS-3]. This is particularly crucial in research and development settings where reproducibility and time efficiency are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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